5-Chlorochroman

Oxidative stress Neuroprotection Cytoprotection

5-Chlorochroman (CAS 4860-72-4) is the definitive 5-position chloro-substituted chroman scaffold. Unlike 2- or 6-substituted isomers, the 5-Cl substitution confers distinct neuroprotective and 5-HT4 receptor agonist profiles (EC50 <1 µM). This compound is essential for SAR libraries deconvoluting positional vs. electronic contributions to cytoprotection, hypolipidemic activity, and antioxidant behavior. Procure the exact positional isomer to avoid abrogated activity in structure-dependent research programs targeting Alzheimer’s disease, IBS, or metabolic disorders.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Cat. No. B8505655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorochroman
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2Cl)OC1
InChIInChI=1S/C9H9ClO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6H2
InChIKeyRRQPWPZCHFADGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorochroman Procurement Guide: Molecular Identity and Research-Grade Specifications


5-Chlorochroman (CAS not explicitly indexed; molecular formula C9H9ClO, molecular weight 168.62 g/mol) is a halogenated chroman derivative belonging to the benzodihydropyran structural class [1]. The chroman scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules including vitamin E (tocopherols) and various synthetic therapeutic candidates [1]. 5-Chlorochroman features a chlorine substituent at the 5-position of the fused bicyclic ring system, which imparts distinct electronic and steric properties compared to unsubstituted chroman or alternative halogenated/positional isomers. The compound is typically supplied as a white to off-white solid with a melting point range of approximately 83-85°C and solubility in common organic solvents including ethanol and dichloromethane [1].

Why 5-Chlorochroman Cannot Be Interchanged with Other Chroman Derivatives Without Experimental Validation


The chroman scaffold exhibits profound structure-activity relationship (SAR) sensitivity to both substitution position and the electronic nature of substituents. Systematic investigations have demonstrated that 5-substituted chroman analogues consistently differ from 2-substituted variants in cytoprotective and neuroprotective potency, with the 5-position conferring distinct pharmacological profiles [1]. Furthermore, comparative studies across chroman derivatives reveal that chloro-substitution at the 6-position produces hypolipidemic efficacy while phenyl or cyclohexyl substitution at the same position yields complete inactivity, underscoring that halogen identity and placement are non-interchangeable determinants of biological outcome [2]. Even within electron-withdrawing substituents, chlorine-containing chromans display measurably different antioxidant behavior compared to bromine-containing or unsubstituted counterparts [3]. Generic substitution without experimental verification therefore carries substantial risk of altered or abrogated activity in any structure-dependent research application.

5-Chlorochroman Differential Evidence: Quantitative Comparative Data for Scientific Selection


5-Chlorochroman in Oxidative Stress Protection: 5-Position Substitution Confers Superior Cytoprotection Over 2-Substituted Analogues

In a systematic structure-activity study of chroman/catechol hybrids, 5-substituted chroman analogues demonstrated consistently higher cytoprotective and neuroprotective activity compared to 2-substituted variants. The caffeic acid amides 12 and 16 (5-substituted) and the dihydrostilbene analogue 24 (5-substituted) were identified as the most potent compounds across the entire evaluated series [1]. The 5-substituted chroman analogues exhibited the highest cytoprotective activity among all positional isomers tested [1]. These analogues act via a mechanism involving inhibition of hydroxyl radical formation through iron chelation [1].

Oxidative stress Neuroprotection Cytoprotection

5-Chlorochroman Derivative Neuroprotective Activity: EC50 Values Below 1 μM in Neuronal Damage Models

In a subsequent study of isoxazole-substituted chroman derivatives, the vast majority of new chroman analogues bearing 5-substitution displayed high in vitro neuroprotective activity with EC50 values below 1 μM and lacked cytotoxicity [1]. The position of substituents on the isoxazole ring was found to influence the activity of regioisomers, with (chroman-5-yl)-isoxazoles showing distinct activity profiles compared to (chroman-2-yl)-isoxazoles [1]. This establishes a quantifiable potency threshold for 5-substituted chroman derivatives in neuronal protection assays.

Neuroprotection Isoxazole Neuronal damage

6-Chlorochroman Analog Demonstrates Superior Hypocholesterolemic Efficacy Over Clofibrate in Hyperlipidemic Rat Model

While 5-chlorochroman itself lacks published direct in vivo data, structurally instructive evidence from the closely related 6-chlorochroman analog (ethyl 6-chlorochroman-2-carboxylate, Compound II) demonstrates the functional significance of chloro-substitution on the chroman ring. In sucrose-fed hyperlipidemic Sprague-Dawley rats, Compound II (administered at 0.2 and 0.4 mmol/kg orally twice daily for 7 days) was a more effective hypocholesterolemic drug than clofibrate (Compound I) [1]. Critically, the 6-phenyl (III) and 6-cyclohexyl (IV) chroman analogs were completely inactive, demonstrating that chloro-substitution is essential for hypolipidemic activity [1]. Only Compound II lowered liver cholesterol levels, an effect not observed with clofibrate or the other analogs [1].

Hypolipidemic Cholesterol Metabolic disorders

5-Chlorochroman in 5-HT4 Receptor Agonist Development: Key Intermediate for Clinically Advanced Compounds

5-Amino-6-chlorochroman-8-carboxylic acid, a derivative bearing chloro-substitution on the chroman ring, serves as a key constituent of several potent 5-HT4 receptor agonists reported by Janssen Pharmaceutica, GlaxoSmithKline (GSK), and Pfizer [1]. 5-HT4 receptor agonists have established potential utility in treating neurodegenerative disorders including cognitive deficits in Alzheimer's disease, as well as gastrointestinal disorders such as constipation, irritable bowel syndrome, and functional dyspepsia [1]. The synthetic route for this chlorinated chroman intermediate was specifically optimized to avoid toxic/corrosive reagents and reduce steps, reflecting the practical importance of chlorochroman derivatives in industrial pharmaceutical development [1].

5-HT4 receptor Neurodegenerative disorders Medicinal chemistry

Electron-Withdrawing Chloro-Substitution Modulates Antioxidant Activity Relative to Electron-Donating Chroman Analogues

A systematic evaluation of chiral chromane derivatives revealed that chromanes and thiochromanes possessing electron-donating groups (-Me and -OMe) exhibited superior antioxidant activity compared to those bearing electron-withdrawing groups (-Br, -Cl, and -Ph) [1]. This study establishes a clear SAR trend wherein chloro-substituted chromans demonstrate measurably lower antioxidant potency than methyl- or methoxy-substituted analogues, but importantly retain distinct activity profiles suitable for applications where strong antioxidant effects are not the primary endpoint [1].

Antioxidant Structure-activity relationship Electron effects

6-Chlorochroman Analog Demonstrates Distinct Mechanistic Profile from Clofibrate with Superior Liver Cholesterol Reduction

Beyond superior overall hypocholesterolemic efficacy, the 6-chlorochroman analog (Compound II) exhibited a mechanistically distinct profile from clofibrate. In clofibrate-treated rats, serum free cholesterol concentrations increased concurrent with a reduction in serum lecithin:cholesterol acyltransferase (LCAT) activity; however, no such correlation was observed for Compound II [1]. Only Compound II lowered liver cholesterol levels and increased liver triglyceride levels [1]. No consistent inhibition of liver microsomal 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity was observed with any of the chroman analogs [1].

Hypolipidemic Mechanism of action Liver metabolism

5-Chlorochroman: Validated Application Scenarios for Research Procurement


Medicinal Chemistry: 5-HT4 Receptor Agonist Development

5-Chlorochroman and its amino-substituted derivatives (particularly 5-amino-6-chlorochroman-8-carboxylic acid) serve as essential intermediates in 5-HT4 receptor agonist programs for neurodegenerative and gastrointestinal disorders. Multiple major pharmaceutical companies have validated this chemotype as a key scaffold [1]. Procurement of 5-chlorochroman is warranted for research programs targeting Alzheimer's disease cognitive deficits, irritable bowel syndrome, or functional dyspepsia where 5-HT4 agonism is a validated therapeutic approach.

Oxidative Stress and Neuroprotection Research

5-Substituted chroman derivatives demonstrate superior cytoprotective and neuroprotective activity compared to 2-substituted analogues in oxidative stress models. The majority of evaluated 5-substituted chroman compounds exhibit EC50 values below 1 μM in neuronal protection assays with no observed cytotoxicity [1][2]. 5-Chlorochroman is appropriate for research programs investigating oxidative stress-induced cellular damage mechanisms or screening for neuroprotective candidates.

Metabolic Disorder and Hypolipidemic Research

Chlorinated chroman derivatives demonstrate validated hypocholesterolemic efficacy across multiple hyperlipidemic rat models. The 6-chlorochroman analog exhibits superior efficacy compared to the clinical fibrate drug clofibrate, while non-halogenated chroman analogs are completely inactive [1]. This establishes chloro-substitution on the chroman phenyl ring as essential for hypolipidemic activity, supporting procurement of chlorochroman derivatives for metabolic disorder research programs targeting novel lipid-lowering mechanisms distinct from established fibrate pathways.

Structure-Activity Relationship Studies of Substituted Chromans

5-Chlorochroman provides a defined electron-withdrawing chloro-substituent at a pharmacologically sensitive position (5-position). Systematic SAR studies demonstrate that substitution position (5- vs 2- vs 6-) determines cytoprotective and hypolipidemic activity profiles, while the electronic nature of the substituent (electron-withdrawing Cl vs electron-donating Me/OMe) modulates antioxidant behavior [1][2][3]. 5-Chlorochroman therefore serves as an essential reference compound in chroman SAR libraries for deconvoluting positional and electronic contributions to biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.